![molecular formula C16H13N7OS B2939741 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034373-59-4](/img/structure/B2939741.png)

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

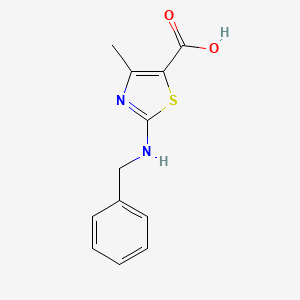

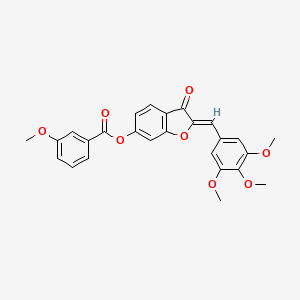

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N7OS and its molecular weight is 351.39. The purity is usually 95%.

BenchChem offers high-quality N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its analogs have been researched for their potential as antibacterial agents. A study by Palkar et al. (2017) described the synthesis and spectral studies of related compounds, finding that some exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Photosynthetic Electron Transport Inhibitors

Compounds in the same family have been evaluated as potential inhibitors of photosynthetic electron transport. Vicentini et al. (2005) synthesized and screened several pyrazole derivatives for their ability to interfere with light-driven reduction of ferricyanide by spinach chloroplasts, identifying compounds with inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).

Carbonic Anhydrase Inhibitors

Research by Büyükkıdan et al. (2013) explored metal complexes of related compounds for their carbonic anhydrase inhibitory properties. They found that the synthesized complexes were powerful inhibitors against human carbonic anhydrase isoenzymes, surpassing the parent ligand and the control compound acetazolamide in effectiveness (Büyükkıdan et al., 2013).

Antimycobacterial Activity

The compound's relatives have been investigated for antimycobacterial activity. Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with oxadiazole and oxathiazoline and tested them against Mycobacterium tuberculosis, finding several compounds with activities surpassing pyrazinamide, a known antimycobacterial drug (Gezginci et al., 1998).

Anticancer Activities

A study by Kumar et al. (2022) on thiadiazole pyrazolene anthranilic acid derivatives, which are structurally related, revealed significant anti-inflammatory and analgesic activities, with some compounds showing notable anticancer potential (Kumar, 2022).

Antitumor Activities

Further, Allan et al. (2009) designed and synthesized a series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, targeting co-activator associated arginine methyltransferase 1 (CARM1), an enzyme relevant in cancer research. Their findings indicate the potential of these derivatives in inhibiting CARM1 (Allan et al., 2009).

Future Directions

Mechanism of Action

Target of Action

The compound contains a pyrazole and pyrazine ring, which are common in many biologically active compounds . These compounds often interact with various enzymes, receptors, and other proteins, but the specific targets would depend on the exact structure and properties of the compound.

Mode of Action

Pyrazole and pyrazine derivatives often act by binding to their target proteins and modulating their activity . The exact mode of action would depend on the specific target and the nature of the interaction.

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Pyrazole and pyrazine derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7OS/c1-23-11(7-13(20-23)15-9-17-4-5-18-15)8-19-16(24)10-2-3-12-14(6-10)22-25-21-12/h2-7,9H,8H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEFVXZAXOWHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)

![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)

![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)

![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)

![6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2939676.png)